4-[(3-iodobenzyl)oxy]benzonitrile -

4-[(3-iodobenzyl)oxy]benzonitrile

Catalog Number: EVT-4331721
CAS Number:
Molecular Formula: C14H10INO
Molecular Weight: 335.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crisaborole is a benzoxaborole derivative that acts as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) [, ]. It exhibits a unique chemical structure characterized by the presence of a boron atom within its benzoxaborole ring. This boron atom plays a crucial role in its interaction with the catalytic site of PDE4 enzymes []. Crisaborole is currently being investigated for its therapeutic potential in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis [].

Mechanism of Action

Crisaborole exerts its therapeutic effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. cAMP is a crucial second messenger molecule involved in various cellular processes, including the regulation of immune responses and inflammation [].

The boron atom within the benzoxaborole ring of Crisaborole forms a reversible covalent bond with the catalytic site of PDE4, leading to its inhibition []. This interaction is highly specific to PDE4, contributing to the selectivity of Crisaborole for this enzyme [].

Applications

Crisaborole has shown promising results in preclinical and clinical studies for the treatment of inflammatory skin diseases, particularly atopic dermatitis and psoriasis [, ].

    Atopic Dermatitis: Crisaborole has demonstrated efficacy in reducing skin inflammation, itching, and disease severity in patients with atopic dermatitis []. Its topical application has been shown to improve skin barrier function and reduce the levels of pro-inflammatory cytokines associated with atopic dermatitis, such as interleukin (IL)-4, IL-5, IL-13, and IL-31 [].

    Psoriasis: Studies have shown that Crisaborole can suppress the production of pro-inflammatory cytokines involved in the pathogenesis of psoriasis, including TNF-α, IL-23, and IL-17 []. These findings suggest its potential as a topical treatment option for psoriasis.

N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (IB-MECA)

Compound Description: IB-MECA is a potent and selective agonist of the adenosine A3 receptor (A3AR). [, , ] It has been widely used to study the role of A3AR in various physiological and pathological processes, including inflammation, neurodegeneration, and cardiac ischemia. []

Crisaborole (AN2728, 4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile)

Compound Description: Crisaborole is a benzoxaborole phosphodiesterase-4 (PDE4) inhibitor. [] It has demonstrated therapeutic benefit for skin inflammatory diseases like psoriasis and atopic dermatitis in clinical trials. [] It exerts its effect by suppressing the release of inflammatory cytokines like tumor necrosis factor-α, interleukin (IL)-23, IL-17, interferon-γ, IL-4, IL-5, IL-13, and IL-22. []

2-ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile (compd2)

Compound Description: Compd2 is a benzoxaborole derivative studied alongside Crisaborole for its potential as a topical PDE4 inhibitor for treating skin inflammation. []

6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile (compd3)

Compound Description: Compd3 is another benzoxaborole PDE4 inhibitor researched for its potential in treating skin inflammation. It exhibits similar structural features and pharmacological activities to Crisaborole. []

5-chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile (compd4)

Compound Description: Compd4, also a benzoxaborole derivative, is investigated alongside Crisaborole for its potential as a topical PDE4 inhibitor to treat skin inflammation. [] It shares a similar structure and mechanism of action with Crisaborole, inhibiting PDE4 by binding to its catalytic domain. []

(E)‐1‐(4‐(1‐(((4‐cyclohexyl‐3‐iodobenzyl)oxy)imino)ethyl)‐2‐ethylbenzyl)azetidine‐3‐carboxylic acid (MS565)

Compound Description: MS565 is an iodinated derivative of the drug Siponimod (BAF312), a sphingosine-1-phosphate (S1P) receptor modulator. [] It was developed as a potential SPECT tracer to study the brain penetration of Siponimod. []

1,3-dipropyl-8-[4-[((4-cyanophenyl)carbamoylmethyl)oxy]phenyl]xanthine (MRS 1754)

Compound Description: MRS 1754 is a highly potent and selective antagonist of the adenosine A2B receptor (A2BAR). [, , ] It has been widely used to investigate the role of A2BAR in inflammatory responses and other physiological processes. [, ]

8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine (XCC)

Compound Description: XCC is a xanthine derivative that serves as a lead compound for developing selective antagonists for the adenosine A2B receptor. [, ] It exhibits moderate affinity for the A2BAR but serves as a template for structural modifications to improve potency and selectivity. []

4-[3-cyclopropyl-1-(methanesulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile (PF-2413873)

Compound Description: PF-2413873 is a drug for which deuterated analogs were developed as bioanalytical standards in clinical trials. [] The specific pharmacological target and mechanism of action for this compound are not mentioned within the provided abstracts.

Properties

Product Name

4-[(3-iodobenzyl)oxy]benzonitrile

IUPAC Name

4-[(3-iodophenyl)methoxy]benzonitrile

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

InChI

InChI=1S/C14H10INO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2

InChI Key

JGSNSIDIWLYVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.